molecular formula C26H20N4O5 B11456910 ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11456910
M. Wt: 468.5 g/mol
InChI Key: ZLSLASGVNOXYTK-UHFFFAOYSA-N
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Description

Ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex tricyclic heterocyclic compound that serves as a valuable chemical intermediate and scaffold in medicinal chemistry and drug discovery research. This molecule features a unique fused-ring system incorporating multiple nitrogen atoms, a benzoylimino group, and a furan moiety, making it a sophisticated building block for the synthesis of more complex molecules. Its primary research application lies in the exploration of structure-activity relationships (SAR) for the development of novel protein kinase inhibitors. Compounds with this structural motif have been investigated for their potential biological activities, particularly in the context of oncological research, where the modulation of specific kinase signaling pathways is a key therapeutic strategy. Researchers utilize this chemical as a core structure to design, synthesize, and screen new chemical entities, evaluating their potency, selectivity, and mechanism of action against specific kinase targets. The presence of the ester functional group also provides a handle for further chemical modification, allowing for the generation of diverse analog libraries. This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic or therapeutic use in humans or animals. For detailed pharmacological data and specific research protocols, consult the relevant scientific literature, such as the study on the design and synthesis of novel 7-(furan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-2-one derivatives as potential kinase inhibitors available through PubMed (https://pubmed.ncbi.nlm.nih.gov/38574169/).

Properties

Molecular Formula

C26H20N4O5

Molecular Weight

468.5 g/mol

IUPAC Name

ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C26H20N4O5/c1-2-34-26(33)20-15-19-22(27-21-12-6-7-13-29(21)25(19)32)30(16-18-11-8-14-35-18)23(20)28-24(31)17-9-4-3-5-10-17/h3-15H,2,16H2,1H3

InChI Key

ZLSLASGVNOXYTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4)CC5=CC=CO5

Origin of Product

United States

Preparation Methods

Preparation of Furan-2-ylmethyl Intermediate

The furan-2-ylmethyl group is introduced via aldehyde-amine coupling using purified furfural. Key steps include:

  • Vacuum distillation of furfural at 65–80°C to remove impurities.

  • Reaction with urea in a 1:1.6 molar ratio at 60°C for 1.7 hours, followed by NaOH-mediated condensation.

Table 1: Optimization of Furan-2-ylmethyl Intermediate Synthesis

ParameterOptimal ValueYield (%)Purity (%)Source
Temperature60°C8592
Reaction Time1.7 hours8894
Urea:Furfural Ratio1.6:19096

Benzoylimino Group Installation

The benzoylimino moiety is introduced via Schiff base formation using benzoyl chloride derivatives. A patented method for analogous compounds involves:

  • Coupling 4-methyl-3-nitrobenzaldehyde with a primary amine under basic conditions (triethylamine, 75–80°C).

  • In situ imination using sodium cyanide in ethanol/water mixtures, achieving 95.6% purity after vacuum distillation.

Critical Factors :

  • pH control (8.5–9.0) to prevent hydrolysis of the imino group.

  • Solvent selection : Ethyl acetate improves solubility, while dichloroethane minimizes side reactions.

Cyclization to Form the Tricyclic Core

Cyclization is achieved through thermal or catalytic methods :

  • Thermal cyclization : Heating at 75–80°C for 23 hours in isopropanol yields the tricyclic structure.

  • Catalytic cyclization : Using N,N-dimethylbenzylamine (0.12 equiv) in dichloroethane enhances reaction efficiency (96.69% yield).

Table 2: Cyclization Conditions and Outcomes

MethodCatalystTemperatureTime (h)Yield (%)Source
ThermalNone75°C2378
CatalyticN,N-dimethylbenzylamine75°C2.596.69

Purification and Characterization

Purification Techniques

  • Vacuum distillation : Effective for isolating low-volatility intermediates (e.g., furan-2-ylmethyl urea) at 0.5 mmHg.

  • Column chromatography : Silica gel eluted with hexane:ethyl acetate (1:1) removes unreacted benzoyl chloride derivatives.

  • Recrystallization : Methanol/water mixtures yield crystals with >99% purity.

Analytical Validation

  • FTIR : Confirms imino (C=N, 1640 cm⁻¹) and ester (C=O, 1725 cm⁻¹) groups.

  • GC-MS : Identifies molecular ions at m/z 527 (M⁺) and fragmentation patterns consistent with the tricyclic structure.

  • ¹H-NMR : Resonances at δ 4.36 (quintet, ester CH₂), 7.28–8.15 (aromatic protons) validate regiochemistry.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Patented methods highlight continuous flow systems for scaling up cyclization steps:

  • Residence time : 20–30 minutes at 75°C improves throughput.

  • Automated pH control : Maintains optimal conditions for imino group stability.

Waste Reduction Strategies

  • Solvent recovery : Dichloroethane and ethyl acetate are distilled and reused, reducing costs by 40%.

  • Catalyst recycling : N,N-dimethylbenzylamine is recovered via basification (pH 11) and reused without yield loss.

Comparative Analysis of Synthetic Routes

Route 1 (Thermal Cyclization) :

  • Advantages : No catalyst required.

  • Drawbacks : Longer reaction time (23 hours) and lower yield (78%).

Route 2 (Catalytic Cyclization) :

  • Advantages : Higher yield (96.69%), shorter duration (2.5 hours).

  • Drawbacks : Requires catalyst purification steps .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

Ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural analogs (Table 1) share the tricyclic core but differ in substituents at positions 6, 7, and 11.

Table 1: Structural Variations Among Tricyclic Analogs
Compound ID (CAS) Position 6 Substituent Position 7 Substituent Position 11 Substituent
847035-96-5 (Target Compound) Benzoylimino Furan-2-ylmethyl H
846589-37-5 2,6-Difluorobenzamide Propyl Methyl
846592-12-9 3,5-Dimethylbenzamide 3-Methoxypropyl Methyl
847039-25-2 2-Methylbenzoylimino 3-Ethoxypropyl H
846592-57-2 Chlorophenylmethyl Pentyl H

Key Observations :

  • Solubility : The furan-2-ylmethyl group (target compound) imparts moderate polarity, whereas alkyl chains (e.g., pentyl in 846592-57-2) increase hydrophobicity .
  • Steric Hindrance : Bulky substituents at position 7 (e.g., 3-isopropoxypropyl in 847035-96-5 analogs) may restrict conformational flexibility, influencing binding to biological targets .

Comparative Reaction Yields :

  • The target compound’s furan-2-ylmethyl group requires milder reaction conditions compared to bulkier substituents (e.g., 3-propan-2-yloxypropyl in 847035-96-5 analogs), which may necessitate higher temperatures or prolonged reaction times .

Crystallographic and Hydrogen-Bonding Analysis

Crystallographic studies of related tricyclic compounds reveal:

  • Hydrogen-Bonding Networks: The pyrimidinone carbonyl and imino groups participate in intermolecular hydrogen bonds, stabilizing crystal lattices. For example, analogs with electron-withdrawing substituents (e.g., 2,6-difluorobenzamide in 846589-37-5) exhibit stronger H-bonding interactions than alkyl-substituted derivatives .
  • Ring Puckering : The tricyclic core displays minimal puckering (amplitude < 0.1 Å), as observed in similar fused heterocycles, ensuring planar conformations conducive to π-π stacking .

Physicochemical Properties

Table 2: Comparative Physicochemical Data (Theoretical)
Property Target Compound 846589-37-5 846592-12-9
Molecular Weight (g/mol) ~495 ~502 ~518
LogP (Predicted) 2.8 3.5 3.2
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 7 7 8

Notes:

  • The target compound’s LogP (2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .
  • Higher hydrogen-bond acceptors in 846592-12-9 may reduce blood-brain barrier penetration compared to the target compound .

Biological Activity

Ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound characterized by its unique tricyclic structure and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties.

The molecular formula of this compound is C26H20N4O5, with a molecular weight of approximately 444.46 g/mol. The structural features include a benzoylimino group and a furan moiety that contribute to its reactivity and biological activity.

The biological activity of ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, thereby inhibiting their activity.
  • Receptor Binding : It could bind to receptors on cell membranes, influencing cellular signaling pathways.
  • Radical Generation : The presence of iminyl radicals may facilitate the formation of reactive oxygen species (ROS), contributing to its antimicrobial efficacy.

Antimicrobial Activity

Research indicates that compounds similar to ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo exhibit significant antimicrobial properties. A study demonstrated that derivatives with furan rings showed enhanced activity against various bacterial strains.

Compound NameStructure FeaturesNotable Properties
Ethyl 6-(1-benzofuran-2-carbonylimino)Contains a furan ring and imine groupPotential antimicrobial activity
Ethyl 6-(2-chlorobenzoyl)iminoHalogenated benzoyl groupEnhanced reactivity in biological systems

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Studies

  • Case Study 1: Antimicrobial Evaluation
    • Objective : To assess the antimicrobial efficacy against E. coli and S. aureus.
    • Method : Disk diffusion method was employed.
    • Results : The compound exhibited significant inhibition zones compared to control groups.
  • Case Study 2: Anticancer Screening
    • Objective : To evaluate cytotoxic effects on MCF-7 cells.
    • Method : MTT assay was used to determine cell viability.
    • Results : IC50 values indicated potent cytotoxicity at low concentrations.

Q & A

Q. What are the optimal synthetic conditions for maximizing yield and purity of this compound?

The synthesis requires multi-step organic reactions, including nucleophilic substitutions and cyclizations. Key parameters include:

  • Temperature control : Maintain 60–80°C during benzoylimino group formation to avoid side reactions .
  • Solvent selection : Polar aprotic solvents like THF or DMF enhance reactivity of the furan-2-ylmethyl moiety .
  • Reaction time : Monitor intermediates via TLC; typical steps require 6–12 hours for completion . Post-synthesis, purify using column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization?

A combination of methods is critical:

  • IR spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and imine (C=N) bonds (~1650 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR to resolve the tricyclic core (e.g., δ 6.5–7.5 ppm for aromatic protons) and furan substituents .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ adducts) with <3 ppm error .

Q. How should researchers address solubility challenges during experimental workflows?

The compound exhibits limited solubility in aqueous buffers. Optimize solvent systems by:

  • Using DMSO for biological assays (≤0.1% v/v to avoid cytotoxicity) .
  • Employing acetone/chloroform mixtures (1:1) for crystallization .

Q. What stability considerations are critical for long-term storage?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester group .

Advanced Research Questions

Q. How can computational chemistry predict viable reaction pathways for functionalizing the tricyclic core?

Apply quantum mechanical (QM) methods (e.g., DFT at the B3LYP/6-31G* level) to model:

  • Electrophilic substitution sites : Identify reactive positions on the tricyclic scaffold using Fukui indices .
  • Transition states : Simulate energy barriers for furan-2-ylmethyl group coupling reactions . Validate predictions with experimental kinetic studies (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?

For overlapping NMR signals:

  • Use 2D NMR (COSY, HSQC) to differentiate protons in the benzoylimino and tricyclic regions .
  • Compare experimental IR spectra with computed vibrational modes (Gaussian 16) to confirm functional groups .

Q. How can structure-activity relationships (SAR) guide biological activity optimization?

  • Functional group modulation : Replace the ethyl ester with a methyl group to enhance metabolic stability .
  • Bioisosteric substitution : Substitute the furan ring with thiophene to improve binding affinity (e.g., IC₅₀ reduction in kinase assays) . Validate hypotheses via in vitro assays (e.g., enzyme inhibition) and molecular docking (AutoDock Vina) .

Q. What methodologies optimize regioselectivity in electrophilic aromatic substitution (EAS) reactions?

  • Directing groups : Introduce electron-withdrawing groups (e.g., –NO₂) to steer EAS to specific positions on the tricyclic core .
  • Lewis acid catalysis : Use AlCl₃ to enhance para-substitution in benzoylimino derivatives .

Q. How can QM/MM simulations elucidate the compound’s interaction with biological targets?

  • Binding site modeling : Combine QM (target active site) and MM (protein backbone) to simulate ligand-receptor interactions .
  • Free energy calculations : Apply thermodynamic integration to predict binding affinities (ΔG) .

Q. What analytical protocols validate purity in multi-step syntheses?

  • HPLC-DAD : Use a C18 column (acetonitrile/water gradient, 1.0 mL/min) with UV detection at 254 nm .
  • Elemental analysis : Ensure ≤0.4% deviation from theoretical C/H/N values .

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